molecular formula C13H13ClFNO3S2 B2815716 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421462-12-5

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2815716
CAS No.: 1421462-12-5
M. Wt: 349.82
InChI Key: YTWUWGZSKZBXDQ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and both chloro and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, the thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors due to its sulfonamide group. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(3-hydroxy-3-(furan-2-yl)propyl)benzenesulfonamide

Uniqueness

The unique combination of chloro and fluoro substituents, along with the thiophene ring, gives 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide distinct chemical properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S2/c14-10-8-9(3-4-11(10)15)21(18,19)16-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,12,16-17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWUWGZSKZBXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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